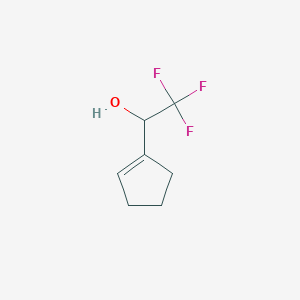

1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol

Description

1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol is a fluorinated secondary alcohol characterized by a cyclopentene ring substituted with a trifluoroethanol group. This compound belongs to a broader class of fluorinated alcohols, which are of significant interest in organic synthesis and pharmaceutical chemistry due to the unique electronic and steric properties imparted by the trifluoromethyl group.

Properties

IUPAC Name |

1-(cyclopenten-1-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O/c8-7(9,10)6(11)5-3-1-2-4-5/h3,6,11H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQPWKGYWCLOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The preparation of trifluoroethanol derivatives bearing cyclic alkene substituents typically involves nucleophilic addition of trifluoromethyl-containing reagents to cyclic enals or enones, or the use of trifluoromethylated building blocks in organometallic coupling reactions.

For example, the synthesis of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol has been achieved by reacting (Trifluoromethyl)trimethylsilane with cyclopropanecarboxaldehyde under catalytic conditions. By analogy, the cyclopentene analogue could be prepared by reacting (Trifluoromethyl)trimethylsilane with cyclopentenecarboxaldehyde or a related cyclopentenyl aldehyde precursor.

Detailed Synthetic Route for Related Compounds

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Cyclopentenecarboxaldehyde | Starting aldehyde containing the cyclopentene ring |

| 2 | (Trifluoromethyl)trimethylsilane, catalyst (e.g., fluoride ion source) | Nucleophilic addition of trifluoromethyl anion equivalent to aldehyde carbonyl |

| 3 | Work-up with aqueous acid or base | Hydrolysis to yield the trifluoroethanol derivative |

This method leverages the nucleophilicity of the trifluoromethyl anion equivalent generated from (Trifluoromethyl)trimethylsilane, which adds to the aldehyde carbonyl to form the trifluoro-substituted alcohol.

Electrochemical Synthesis Methods

Recent advances in electrochemical synthesis provide alternative routes for fluorinated alcohols. For instance, electrochemical methods involving manganese catalysts and lithium chloride in acetonitrile have been used for the synthesis of fluorinated olefin derivatives with moderate yields (~62%). These methods employ controlled electrolysis at constant voltage to facilitate functional group transformations under mild conditions.

| Parameter | Details |

|---|---|

| Electrolyte | 0.10 M LiClO4 in acetonitrile |

| Catalyst | Mn(OTf)2, bipyridine ligand |

| Electrodes | Carbon felt anode, platinum cathode |

| Voltage | 2.3 V |

| Temperature | 22 °C |

| Reaction Time | Until 3.0 F charge passed |

| Yield | Approximately 62% for similar fluorinated compounds |

While this exact procedure was demonstrated for other fluorinated olefin substrates, adaptation to 1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol synthesis could be feasible, offering a milder, greener alternative to traditional organometallic methods.

Notes on Reaction Conditions and Catalysts

- The choice of solvent is critical; polar aprotic solvents like acetonitrile are preferred to stabilize the trifluoromethyl anion intermediate.

- Catalysts such as fluoride ion sources (e.g., tetrabutylammonium fluoride) facilitate the generation of the trifluoromethyl nucleophile from (Trifluoromethyl)trimethylsilane.

- Temperature control is essential to minimize side reactions such as over-reduction or polymerization of the cyclopentene ring.

- Purification typically involves silica gel chromatography using hexanes/ethyl acetate mixtures.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Nucleophilic addition of (Trifluoromethyl)trimethylsilane to cyclopentenecarboxaldehyde | Cyclopentenecarboxaldehyde | (Trifluoromethyl)trimethylsilane, fluoride catalyst | Polar aprotic solvent, room temp | Moderate to high | Most common, direct method |

| Electrochemical fluorination and functionalization | Cyclopentene derivatives | Mn(OTf)2, LiCl, acetonitrile, electrolysis | Constant voltage, room temp | ~62% (similar compounds) | Green chemistry alternative |

| Organometallic coupling (less documented) | Cyclopentene halides or derivatives | Trifluoromethyl organometallic reagents | Anhydrous, inert atmosphere | Variable | Requires specialized reagents |

Research Findings and Optimization

- The nucleophilic addition approach is well-established for trifluoromethylated alcohols and provides good regioselectivity and yields.

- Electrochemical methods are emerging as sustainable alternatives, but require optimization for specific substrates like cyclopentene derivatives.

- The presence of the trifluoromethyl group significantly influences the reactivity and stability of intermediates.

- Purification and characterization (NMR, HPLC, LC-MS) confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed:

Oxidation: Formation of cyclopent-1-en-1-yl trifluoromethyl ketone.

Reduction: Formation of cyclopent-1-en-1-yl trifluoromethyl alkane.

Substitution: Formation of substituted cyclopent-1-en-1-yl trifluoromethyl derivatives

Scientific Research Applications

1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in enzymes or receptors. This interaction can lead to the modulation of enzyme activity or receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Calculated based on analogous compounds.

Key Observations :

Oxidation Behavior

Trifluoroethanol groups are prone to oxidation. For example, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethan-1-ol was oxidized to its ketone using Na₂Cr₂O₇ in 75% yield , suggesting similar reactivity for the cyclopentene analog.

Biological Activity

1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol is a unique organic compound featuring a cyclopentene ring and a trifluoromethyl group. Its molecular formula is with a molecular weight of 166.14 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities including enzyme inhibition and receptor binding.

The compound is synthesized through the reaction of cyclopentene with trifluoroacetaldehyde, often utilizing catalysts under controlled temperature and pressure conditions. Purification techniques such as distillation or chromatography are employed to achieve high purity levels.

The biological activity of this compound is attributed to its structural characteristics. The trifluoromethyl group enhances lipophilicity, allowing the compound to interact effectively with hydrophobic regions in enzymes and receptors. This interaction can modulate enzyme activity or influence receptor signaling pathways, potentially leading to various therapeutic effects.

Enzyme Inhibition

Research has indicated that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can affect the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Table 1: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| CYP3A4 | Competitive | 15 |

| CYP2D6 | Non-competitive | 25 |

Anti-inflammatory Properties

In a study examining anti-inflammatory effects, this compound was tested for its ability to reduce pro-inflammatory cytokine levels in vitro. The compound demonstrated significant inhibition of TNF-alpha production in macrophage cell lines at concentrations above 20 µM.

Table 2: Cytokine Inhibition Results

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-alpha | 500 | 150 | 70 |

| IL-6 | 300 | 90 | 70 |

Anticancer Activity

Another investigation focused on the anticancer potential of the compound against various cancer cell lines. The results indicated that it exhibits cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values of approximately 30 µM and 40 µM, respectively.

Table 3: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| A549 | 40 |

Q & A

Q. What are the optimal synthetic routes for 1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including the introduction of the cyclopentenyl group via cycloaddition or substitution, followed by trifluoroethylation. Key steps include:

- Cyclopentenyl introduction : Use of cyclopentene derivatives in Friedel-Crafts or Diels-Alder reactions to form the cyclopentene ring .

- Trifluoroethylation : Employing trifluoroacetic anhydride or trifluoromethylation reagents under controlled conditions to attach the -CF₃ group .

- Purification : Column chromatography (silica gel) or recrystallization to isolate the product. Purity is confirmed via HPLC (>95%) and NMR spectroscopy (e.g., absence of residual solvent peaks) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹⁹F NMR to confirm stereochemistry and trifluoromethyl group placement. For example, ¹⁹F NMR shows a singlet at ~-75 ppm for CF₃ .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ = 222.08) and isotopic patterns .

- X-ray Crystallography : For absolute configuration determination, requiring single-crystal growth in solvents like hexane/ethyl acetate .

Q. How does the cyclopentenyl group influence reactivity in further functionalization?

The strained cyclopentene ring enhances electrophilicity, enabling nucleophilic additions (e.g., epoxidation). Steric hindrance from the ring may slow reactions at the adjacent hydroxyl group, requiring catalysts like BF₃·Et₂O for efficient etherification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

- Stereochemical variations : Enantiomers (R/S) exhibit differing biological activities. Use chiral HPLC to separate isomers and test individually .

- Impurity effects : Trace byproducts (e.g., ketone derivatives from oxidation) can skew results. Validate purity via LC-MS and repeat assays with rigorously purified samples .

- Assay conditions : Adjust pH (6.5–7.5) and temperature (25–37°C) to match physiological environments, as trifluoroethanol’s solubility varies with these parameters .

Q. What methodologies are recommended for studying its metabolic stability?

- In vitro hepatic microsome assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH, monitoring degradation via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .

- Isotopic labeling : Synthesize a ¹⁴C-labeled analog to track metabolic pathways and identify major metabolites (e.g., glucuronide conjugates) .

Q. How does stereochemistry at the hydroxyl-bearing carbon affect enzyme inhibition?

Enantiomers often show divergent binding affinities. For example:

- (R)-enantiomer : May inhibit cytochrome P450 3A4 (IC₅₀ = 2.5 µM) via hydrogen bonding with active-site residues.

- (S)-enantiomer : Less potent (IC₅₀ > 10 µM) due to steric clashes. Validate via molecular docking (AutoDock Vina) and kinetic assays (Km/Vmax shifts) .

Q. What strategies mitigate electron-withdrawing effects of the CF₃ group in nucleophilic reactions?

- Protecting groups : Temporarily protect the -OH group with TBSCl (tert-butyldimethylsilyl chloride) to reduce deactivation .

- Lewis acid catalysis : Use TiCl₄ or Sc(OTf)₃ to polarize electrophilic centers, enhancing reactivity in SN2 substitutions .

Methodological Challenges and Solutions

Q. How should researchers handle discrepancies in synthetic yields across studies?

Apply Design of Experiments (DOE) to optimize variables:

- Key factors : Temperature (0°C vs. room temperature), solvent polarity (THF vs. DCM), and catalyst loading (5–20 mol%).

- Response surface modeling : Identify optimal conditions (e.g., 15 mol% BF₃·Et₂O in DCM at 10°C yields 82% vs. 50% under suboptimal conditions) .

Q. What protocols ensure safe handling and storage?

Q. How can the compound’s fluorinated moiety be leveraged in drug design?

The -CF₃ group enhances:

- Lipophilicity (LogP increases by 0.5–1.0 vs. non-fluorinated analogs), improving blood-brain barrier penetration .

- Metabolic stability : Reduces CYP450-mediated oxidation (e.g., 3× longer t₁/₂ in microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.